2-[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide
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Overview
Description
2-[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, and a sulfanyl group, which can influence its chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide typically involves multiple stepsThe final steps involve the acylation of the benzimidazole derivative with ethoxymethyl and 2-ethyl-6-methylphenyl groups under controlled conditions .
Industrial Production Methods
large-scale synthesis would typically involve optimization of the reaction conditions to maximize yield and purity, using techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the benzimidazole core can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can result in various substituted benzimidazole derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive benzimidazole core.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide involves its interaction with specific molecular targets. The benzimidazole core can bind to DNA or proteins, disrupting their function. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: Known for its antitumor activity.
Bis-(1H-benzimidazol-2-yl): Used in the detection of phosgene.
Uniqueness
2-[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide is unique due to its combination of a benzimidazole core with a sulfanyl group and ethoxymethyl and 2-ethyl-6-methylphenyl substituents. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C21H24ClN3O2S |
---|---|
Molecular Weight |
418.0 g/mol |
IUPAC Name |
2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide |
InChI |
InChI=1S/C21H24ClN3O2S/c1-4-15-8-6-7-14(3)20(15)25(13-27-5-2)19(26)12-28-21-23-17-10-9-16(22)11-18(17)24-21/h6-11H,4-5,12-13H2,1-3H3,(H,23,24) |
InChI Key |
ZOAYLKGDQZBYJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1N(COCC)C(=O)CSC2=NC3=C(N2)C=C(C=C3)Cl)C |
Origin of Product |
United States |
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